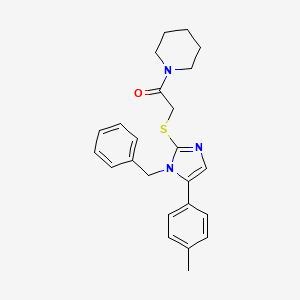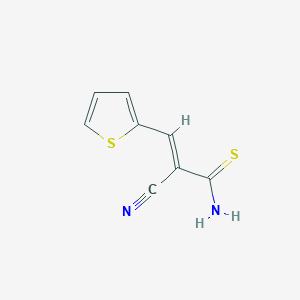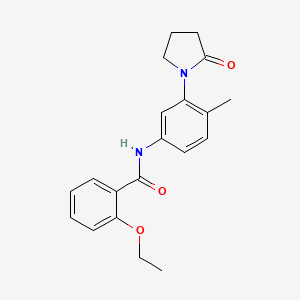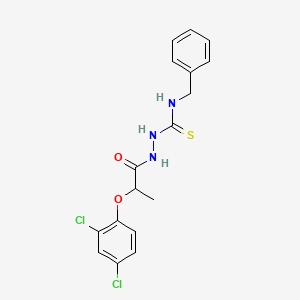
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several areas of research.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
- A derivative of this compound was synthesized and evaluated for anti-HIV activity. It was part of a study to develop non-nucleoside reverse transcriptase inhibitors, showing potential in HIV treatment (Al-Masoudi et al., 2007).
Antimicrobial Activity
- Various derivatives of this compound were synthesized and found to have significant antibacterial and antifungal activity. This includes activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent (Reddy & Reddy, 2010).
Synthesis and Structural Elucidation
- Research has been conducted on synthesizing new derivatives of this compound and analyzing their structures. This work is crucial for understanding how structural changes affect biological activity (Al-kazweeny et al., 2021).
Electrochemical Synthesis
- The electrochemical synthesis of arylthiobenzazoles using a derivative of this compound was explored. This method presents an innovative approach to synthesizing complex molecules, which could be useful in various chemical syntheses (Amani & Nematollahi, 2012).
Catalytical Oxidation Properties
- A study investigated the catalytic oxidation properties of derivatives of this compound, particularly focusing on their use in synthesizing other complex molecules. This research contributes to the field of catalysis and organic synthesis (Liu et al., 2017).
Propiedades
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-19-10-12-21(13-11-19)22-16-25-24(27(22)17-20-8-4-2-5-9-20)29-18-23(28)26-14-6-3-7-15-26/h2,4-5,8-13,16H,3,6-7,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSRLDHZFOSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2424726.png)
![2-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione oxalate](/img/structure/B2424727.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2424730.png)
![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)
![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2424741.png)
![3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2424742.png)
![3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2424743.png)


![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)
